molecular structure and weight of 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one
molecular structure and weight of 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one
An In-Depth Technical Guide to the Molecular Characteristics and Synthetic Considerations of 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and anticipated properties of 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one. As a potentially novel derivative of the biologically significant 5-hydroxy-1,3-benzoxathiol-2-one scaffold, this document synthesizes known data of the parent compound with theoretical considerations for the introduction of an iodine substituent. The guide is intended for researchers, scientists, and drug development professionals, offering foundational knowledge, a proposed synthetic pathway, and key molecular data to facilitate further investigation and application of this compound class.
Introduction and Scientific Context
The 1,3-benzoxathiol-2-one core structure is a recognized pharmacophore with a diverse range of biological activities, including antibacterial, antimycotic, antioxidant, and anti-inflammatory properties.[1][2][3] The hydroxylated analogue, 5-hydroxy-1,3-benzoxathiol-2-one, is a versatile intermediate in the synthesis of pharmaceuticals, notably in the development of monoamine oxidase (MAO) inhibitors for neurodegenerative disorders and as a building block for potential anticancer agents.[4]
This guide focuses on the 6-iodo derivative of this important scaffold, 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one. While direct experimental data for this specific molecule is not prevalent in current literature, its structural features suggest it could serve as a valuable tool in medicinal chemistry, particularly as a synthetic intermediate for introducing further molecular complexity or as a potential imaging agent due to the presence of the heavy iodine atom. This document will, therefore, extrapolate from the known characteristics of the parent compound to provide a detailed theoretical and practical framework for its study.
Molecular Structure and Physicochemical Properties
The foundational step in understanding the potential of 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one is a thorough analysis of its molecular structure and the consequent physicochemical properties.
Core Scaffold: 5-hydroxy-1,3-benzoxathiol-2-one
The parent compound, 5-hydroxy-1,3-benzoxathiol-2-one, possesses a bicyclic system where a benzene ring is fused to an oxathiolone ring.[4] The hydroxyl group at the 5-position is a key determinant of its chemical reactivity and biological activity.[4]
Introduction of the Iodo Group
The introduction of an iodine atom at the 6-position of the benzoxathiolone ring is anticipated to significantly influence the molecule's properties. The bulky and electron-donating nature of iodine can alter the electronic distribution within the aromatic system, potentially impacting its reactivity and biological target interactions. Furthermore, the presence of iodine provides a handle for further synthetic modifications, such as cross-coupling reactions.
Molecular Formula and Weight
The molecular formula of 5-hydroxy-1,3-benzoxathiol-2-one is C7H4O3S.[5][6][7] The addition of an iodine atom at the 6-position, displacing a hydrogen atom, results in the following:
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Molecular Formula: C7H3IO3S
To calculate the molecular weight, we use the atomic weights of the constituent elements:
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Carbon (C): 12.011 u
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Hydrogen (H): 1.008 u
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Iodine (I): 126.904 u
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Oxygen (O): 15.999 u
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Sulfur (S): 32.065 u
Molecular Weight Calculation: (7 * 12.011) + (3 * 1.008) + (1 * 126.904) + (3 * 15.999) + (1 * 32.065) = 293.04 g/mol
Quantitative Data Summary
The following table summarizes the key quantitative data for both the parent compound and its iodo-derivative.
| Property | 5-hydroxy-1,3-benzoxathiol-2-one | 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one (Predicted) |
| CAS Number | 7735-56-0[5][8] | Not Available |
| Molecular Formula | C7H4O3S[5][6][7] | C7H3IO3S |
| Molecular Weight | 168.17 g/mol [5][7][8] | 293.04 g/mol |
| Appearance | Beige crystalline solid[4][5] | Predicted to be a solid |
| Melting Point | 173-175 °C[8] | Predicted to be higher than the parent compound |
Proposed Synthetic Pathway and Experimental Protocol
The synthesis of 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one can be approached through the electrophilic iodination of the parent compound, 5-hydroxy-1,3-benzoxathiol-2-one. The hydroxyl group at the 5-position is an activating group, directing electrophilic substitution to the ortho and para positions. The 6-position is ortho to the hydroxyl group, making it a favorable site for iodination.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for the iodination of 5-hydroxy-1,3-benzoxathiol-2-one.
Detailed Experimental Protocol
This protocol is a proposed method and may require optimization.
Objective: To synthesize 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one via electrophilic iodination.
Materials:
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5-hydroxy-1,3-benzoxathiol-2-one
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N-Iodosuccinimide (NIS)
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Acetonitrile (anhydrous)
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Deionized water
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Sodium thiosulfate solution (10% w/v)
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Brine (saturated NaCl solution)
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Ethyl acetate
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl acetate for elution
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 5-hydroxy-1,3-benzoxathiol-2-one in anhydrous acetonitrile.
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Addition of Iodinating Agent: To the stirred solution, add 1.1 equivalents of N-Iodosuccinimide (NIS) portion-wise at room temperature. The use of a slight excess of NIS helps to ensure complete conversion of the starting material.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexane). The reaction is typically complete within 2-4 hours.
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Quenching and Workup: Upon completion, quench the reaction by adding deionized water. To remove any unreacted iodine, wash the mixture with a 10% aqueous solution of sodium thiosulfate.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
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Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one.
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Characterization: Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Molecular Structure Visualization
The following diagram illustrates the molecular structure of 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one.
Caption: Molecular structure of 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one.
Conclusion and Future Directions
This technical guide has provided a detailed overview of the molecular structure, calculated molecular weight, and a proposed synthetic route for 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one. By leveraging the known chemistry of the parent 5-hydroxy-1,3-benzoxathiol-2-one scaffold, we have established a solid foundation for the synthesis and future investigation of this novel iodo-derivative.
The presence of the iodine atom opens up numerous possibilities for further research. This includes its use as a precursor for the synthesis of more complex analogues via cross-coupling reactions and the exploration of its potential as a radiolabeled tracer in molecular imaging studies. The biological evaluation of this compound and its derivatives is a logical next step to determine if the introduction of iodine enhances or modifies the known activities of the benzoxathiolone core.
References
- Konovalova, S. A., Avdeenko, A. P., D’yakonenko, V. V., & Shishkina, S. V. (2020). Synthesis of 1,3-Benzoxathiol-2-one Derivatives from N-(4-Oxocyclohexa-2,5-dien-1-ylidene)ureas. Russian Journal of Organic Chemistry, 56(4), 623–631.
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ResearchGate. (2015). Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-one and 2-Amino-1,3-benzothiazol-6-ol Derivatives from Chrysenequinonecarboxylic Acid. Retrieved February 21, 2026, from [Link]
-
Chemchart. (n.d.). 5-Hydroxy-1,3-benzoxathiol-2-one (7735-56-0). Retrieved February 21, 2026, from [Link]
-
Byres, E., & Cox, P. J. (2004). The supramolecular structure of 6-hydroxy-1,3-benzoxathiol-2-one (tioxolone). Acta Crystallographica Section E: Structure Reports Online, 60(11), o2051–o2053. [Link]
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PubChem. (n.d.). 4-Hydroxy-1,3-(2H)-benzoxathiol-2-one. Retrieved February 21, 2026, from [Link]
-
Terra, W. S., et al. (2015). Synthesis and Biological Evaluation of Novel 6-Hydroxy-benzo[d][1][9]oxathiol-2-one Schiff Bases as Potential Anticancer Agents. Molecules, 20(2), 2235-2250. [Link]
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Wardell, S. M. V., et al. (2017). Crystal structures and Hirshfeld surfaces of two 1,3-benzoxathiol-2-one derivatives. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 11), 1668–1673. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Novel 6-Hydroxy-benzo[d][1,3]oxathiol-2-one Schiff Bases as Potential Anticancer Agents [mdpi.com]
- 3. Crystal structures and Hirshfeld surfaces of two 1,3-benzoxathiol-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Hydroxy-1,3-benzoxathiol-2-one|Research Compound [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 5-HYDROXY-1,3-BENZOXATHIOL-2-ONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. 5-Hydroxy-1,3-benzoxathiol-2-one | CAS 7735-56-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. 5-HYDROXY-1,3-BENZOXATHIOL-2-ONE CAS#: 7735-56-0 [m.chemicalbook.com]
- 9. pleiades.online [pleiades.online]
